what are the chemical properties of 3-hydroxyoctanoic acid
what are the chemical properties of 3-hydroxyoctanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxyoctanoic Acid
Introduction: Unveiling 3-Hydroxyoctanoic Acid
3-Hydroxyoctanoic acid (3-HOA), also known as 3-hydroxycaprylic acid, is a medium-chain hydroxy fatty acid with significant relevance across microbiology, human metabolism, and pharmacology. As a naturally occurring molecule, it serves as a monomeric building block for polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers synthesized by various bacteria as carbon and energy reserves[1][2]. In humans, 3-HOA is an intermediate in the mitochondrial β-oxidation of fatty acids and has been identified as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B[3][4]. This role positions 3-HOA as a key signaling molecule in metabolic regulation, particularly in the control of lipolysis[5][6].
The presence of a chiral center at the C-3 position means the molecule exists as two distinct stereoisomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. This chirality is fundamentally important, as biological systems often exhibit high stereospecificity. For instance, the (R)-enantiomer is the form typically found in bacterial PHAs and is a crucial building block for synthesizing valuable chiral compounds[7][8][9]. Understanding the distinct chemical and physical properties of 3-HOA is therefore critical for researchers in drug development, metabolomics, and biotechnology. This guide provides a comprehensive overview of its core properties, reactivity, biological functions, and key analytical methodologies from the perspective of an application scientist.
Section 1: Core Chemical and Physical Properties
The functionality of 3-HOA is dictated by its molecular structure, which features an eight-carbon aliphatic chain, a carboxylic acid group, and a hydroxyl group at the β-position (C-3). This bifunctional nature governs its physical properties, solubility, and reactivity.
Summary of Physicochemical Data
Quantitative data for 3-hydroxyoctanoic acid is summarized below. It is important to note that while experimental data is available, some values, particularly for pKa and logP, are often derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1][10] |
| Molecular Weight | 160.21 g/mol | [1][10] |
| CAS Number | 14292-27-4 (for racemic mixture) | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [5][11] |
| Melting Point | 24-26 °C | [11] |
| Boiling Point | 165-170 °C | [11] |
| Density | 1.046 g/cm³ | [10] |
| Predicted Water Solubility | 13.6 g/L | [12][13] |
| Predicted pKa | 4.84 | [12][13] |
| Predicted logP | 1.44 | [12][13] |
Structure and Stereochemistry
The defining structural feature of 3-HOA is the chiral center at the C-3 carbon, which gives rise to two enantiomers: (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid. The absolute configuration of this stereocenter dictates the molecule's interaction with chiral environments such as enzymes and receptors. For example, the HCA3 receptor and bacterial PHA depolymerases exhibit stereoselectivity[3][9].
Section 2: Spectroscopic Profile
Characterization of 3-HOA relies on standard spectroscopic techniques. Understanding its spectral signature is essential for its identification and quantification in complex matrices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton spectrum would show characteristic signals for the aliphatic chain protons (approx. 0.9-1.6 ppm), a multiplet for the proton on the chiral carbon bearing the hydroxyl group (-CH(OH)-) around 4.0 ppm, and signals for the methylene protons adjacent to the carbonyl group (-CH₂COOH) around 2.4-2.6 ppm. The carboxylic acid proton is often broad and may exchange with solvent.
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¹³C NMR : The carbon spectrum will display a signal for the carbonyl carbon around 175-180 ppm, a signal for the carbon bearing the hydroxyl group (~68 ppm), and a series of signals in the aliphatic region (14-40 ppm) corresponding to the other carbons in the chain[1].
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Mass Spectrometry (MS) :
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Electron Ionization (EI) for GC-MS : When analyzed by GC-MS (typically after esterification to its methyl ester), 3-HOA exhibits a characteristic fragmentation pattern. Key fragments arise from cleavage alpha to the hydroxyl group and McLafferty rearrangement.
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Electrospray Ionization (ESI) for LC-MS : In ESI negative ion mode, 3-HOA is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 159.1.[1] Tandem MS (MS/MS) of this precursor ion yields characteristic product ions, which are crucial for definitive identification in metabolomics studies.
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Section 3: Physicochemical Characteristics
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Solubility : The molecule's amphipathic nature—a polar carboxylic acid head and a nonpolar eight-carbon tail—defines its solubility. It is soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in water[6][11][14]. Its limited water solubility is a key consideration for designing aqueous buffers for biological assays, where the use of a co-solvent like DMSO may be necessary[5]. The predicted water solubility is 13.6 g/L[12].
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Acidity (pKa) : As a carboxylic acid, 3-HOA is a weak acid. Its predicted pKa is approximately 4.84[12][13]. This means that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the 3-hydroxyoctanoate anion. This ionization is critical for its interaction with receptors and its behavior in biological fluids.
Section 4: Reactivity and Stability
The chemical reactivity of 3-HOA is centered around its two functional groups: the secondary alcohol and the carboxylic acid.
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Carboxylic Acid Reactions :
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Esterification : It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form esters. This reaction is the foundation of a common analytical derivatization strategy for GC-MS analysis, where it is converted to its methyl ester to increase volatility[15].
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Amide Formation : The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with amines to form amides.
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Secondary Alcohol Reactions :
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Oxidation : The 3-hydroxy group can be oxidized to a ketone using standard oxidizing agents (e.g., chromic acid, PCC), yielding 3-oxooctanoic acid. This transformation is biologically relevant as it mirrors a step in fatty acid β-oxidation.
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Dehydration : Under acidic conditions and heat, the alcohol can be eliminated to form an alkene, primarily oct-2-enoic acid.
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Stability and Storage : 3-Hydroxyoctanoic acid is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to be kept as a solid or in a dry, inert solvent at -20°C to prevent potential degradation[5][14].
Section 5: Biological Significance & Activity
3-HOA is more than a simple metabolic intermediate; it is an active signaling molecule.
Metabolic Role
3-HOA is a key intermediate in the β-oxidation of medium and long-chain fatty acids in the mitochondria. It is also found in human urine and can be a marker for certain metabolic disorders[1][13].
HCA₃ Receptor (GPR109B) Agonism
The most significant pharmacological property of 3-HOA is its role as an agonist for the HCA₃ receptor, a Gi protein-coupled receptor found in humans and higher primates[3][4]. This receptor is primarily expressed in adipocytes (fat cells) and immune cells[3].
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Mechanism of Action : Upon binding of 3-HOA, the HCA₃ receptor activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). In adipocytes, this reduction in cAMP inhibits the activity of hormone-sensitive lipase, the key enzyme responsible for breaking down stored triglycerides (lipolysis)[5]. This anti-lipolytic effect is a crucial feedback mechanism to regulate fatty acid release into the bloodstream, particularly during conditions of increased β-oxidation like fasting or a ketogenic diet[3][5].
Antimicrobial Activity
Studies have shown that (R)-3-hydroxyoctanoic acid and its derivatives possess antimicrobial properties. The presence of the carboxylic acid group is essential for this activity, with demonstrated efficacy against a range of bacteria and fungi, including Candida albicans and Pseudomonas aeruginosa[2][7][16]. This opens avenues for its potential use as a bio-based antimicrobial agent.
Section 6: Experimental Protocols for Analysis
Accurate analysis of 3-HOA, particularly its enantiomers, is vital. The choice of protocol depends on the research question, sample matrix, and available instrumentation.
Protocol 1: Chiral Separation and Quantification by UHPLC-MS/MS
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Causality : This method is the gold standard for enantiomer-specific quantification in complex biological samples like plasma or cell culture media. It combines the high resolving power of chiral chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization[17].
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Methodology :
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Sample Preparation (Protein Precipitation & Extraction) :
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To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled 3-HOA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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-
Chromatographic Conditions :
-
UHPLC System : Coupled to a triple quadrupole mass spectrometer with an ESI source.
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Chiral Stationary Phase : A modern polysaccharide-based column, such as CHIRALPAK IA-U (1.6 µm) or equivalent[17].
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Mobile Phase : An isocratic or gradient elution using acetonitrile and water with a small amount of acid modifier (e.g., 0.1% formic acid) to ensure proper ionization and peak shape. The exact ratio must be optimized for the specific column.
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Flow Rate : Typically 0.3-0.5 mL/min.
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Column Temperature : Maintained at a constant temperature (e.g., 25°C) for reproducibility.
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Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
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Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : Monitor the transition from the precursor ion (m/z 159.1) to a characteristic product ion (e.g., m/z 113.1)[1]. A separate transition is used for the internal standard.
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Quantification :
-
Generate a calibration curve using standards of known concentrations for both (R)- and (S)-enantiomers.
-
Calculate the concentration of each enantiomer in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.
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Protocol 2: Cell-Based cAMP Assay for HCA₃ Receptor Activation
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Causality : This functional assay directly measures the biological activity of 3-HOA at its receptor. By quantifying the inhibition of cAMP production, it provides a direct readout of Gi-pathway activation, allowing for the determination of potency (EC₅₀) and efficacy. This is a crucial experiment in drug discovery and chemical biology.
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Methodology :
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Cell Culture :
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Use a cell line engineered to stably express the human HCA₃ (GPR109B) receptor (e.g., HEK293 or CHO cells). Culture cells in appropriate media until they reach 80-90% confluency.
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Assay Procedure :
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Seed the cells into a 96-well plate and allow them to attach overnight.
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On the day of the assay, wash the cells with assay buffer (e.g., HBSS).
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Prepare serial dilutions of 3-hydroxyoctanoic acid in assay buffer. Include a vehicle control (buffer only).
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Add the 3-HOA dilutions to the wells and pre-incubate for 15 minutes at 37°C.
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Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
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Incubate for an additional 30 minutes at 37°C.
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Detection :
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Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, FRET, or ELISA-based) according to the manufacturer's instructions[15].
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Data Analysis :
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Plot the measured cAMP concentration against the logarithm of the 3-HOA concentration.
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Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 3-HOA that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
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Conclusion
3-Hydroxyoctanoic acid is a multifaceted molecule whose chemical properties are integral to its diverse roles in nature and science. Its simple structure, featuring a chiral center, a carboxylic acid, and a hydroxyl group, gives rise to complex biological activity as a metabolic regulator, a signaling molecule via the HCA₃ receptor, and a potential antimicrobial agent. For researchers, a thorough understanding of its stereochemistry, reactivity, and spectroscopic signature is paramount. The application of robust analytical techniques, particularly chiral chromatography coupled with mass spectrometry, is essential to accurately dissect its function in complex biological systems and unlock its full potential in drug development and biotechnology.
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